molecular formula C19H18ClN3O2S B11007644 N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide

N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide

Cat. No.: B11007644
M. Wt: 387.9 g/mol
InChI Key: JNSUFWNXOJVFBU-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly for the investigation of novel therapies for respiratory diseases. Its molecular structure, which incorporates a furan-2-carboxamide group linked to a dimethylpyrimidinyl-sulfanyl moiety, is characteristic of a class of molecules being explored for their potential biological activity. Based on its structural analogy to compounds described in patent literature , this molecule is a candidate for research as a muscarinic receptor antagonist or as part of a combination therapy for chronic obstructive pulmonary disease (COPD). Such receptors are a prominent family of drug targets, with G protein-coupled receptors (GPCRs) being the focus of a large proportion of therapeutic agents in clinical use . The potential mechanism of action for this class of compounds may involve modulation of cholinergic signaling in the airways. Antagonism of muscarinic receptors, specifically those that couple through the Gαq family of G proteins to stimulate phospholipase C-β, can lead to smooth muscle relaxation and bronchodilation . This makes research chemicals with this profile highly valuable for studying airway physiology and pathobiology. This product is supplied exclusively for laboratory research purposes. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carboxamide

InChI

InChI=1S/C19H18ClN3O2S/c1-12-9-13(2)23-19(22-12)26-11-15-7-8-17(25-15)18(24)21-10-14-5-3-4-6-16(14)20/h3-9H,10-11H2,1-2H3,(H,21,24)

InChI Key

JNSUFWNXOJVFBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCC3=CC=CC=C3Cl)C

Origin of Product

United States

Preparation Methods

Acid Chloride Route

Furan-2-carbonyl chloride reacts with 2-chlorobenzylamine in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). This method achieves yields of 85–92%.

Typical Procedure :

  • Dissolve 2-chlorobenzylamine (1.0 eq, 2.30 mmol) in dry DCM.

  • Add triethylamine (1.0 eq) and cool to 0°C.

  • Introduce furan-2-carbonyl chloride (1.0 eq) dropwise.

  • Stir for 18 hours at room temperature.

  • Quench with 1N HCl, extract with DCM, and purify via silica gel chromatography.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) activate furan-2-carboxylic acid. Yields range from 78–85%.

Optimization Note :

  • Excess EDCI (1.5 eq) and HOBt (1.2 eq) minimize side reactions.

  • Reaction in tetrahydrofuran (THF) at 40°C for 12 hours improves conversion.

Thioether Functionalization at the Furan 5-Position

Introducing the (4,6-dimethylpyrimidin-2-yl)sulfanylmethyl group requires careful handling of thiol nucleophiles.

Mercaptomethylation via Bromomethyl Intermediate

Step 1 : Bromination at C5 of the furan ring using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (AIBN, 70°C).
Step 2 : Nucleophilic substitution with 4,6-dimethylpyrimidine-2-thiol (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as base. Yields: 65–72%.

Critical Parameters :

  • Temperature : 80°C for 6 hours prevents disulfide formation.

  • Solvent : Anhydrous DMF ensures solubility of ionic intermediates.

Direct Thioetherification Using Mitsunobu Conditions

For substrates intolerant to bromination, Mitsunobu reactions enable direct C–S bond formation:

  • Combine furan-2-carboxamide (1.0 eq), 4,6-dimethylpyrimidine-2-thiol (1.5 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF.

  • Stir at 0°C to room temperature for 24 hours.

  • Isolate via flash chromatography (hexane/ethyl acetate). Yields: 58–64%.

Limitation :

  • Requires stoichiometric reagents, increasing cost for scale-up.

One-Pot Tandem Synthesis

Recent advances enable sequential amidation and thioetherification in a single reactor:

Procedure :

  • React furan-2-carbonyl chloride with 2-chlorobenzylamine in DCM/triethylamine (0°C, 2 hours).

  • Add NBS/AIBN directly to the mixture, irradiate at 350 nm for 1 hour.

  • Introduce 4,6-dimethylpyrimidine-2-thiol and K₂CO₃, heat to 50°C for 8 hours.

  • Isolate via aqueous workup. Yield : 70% (over three steps).

Advantages :

  • Eliminates intermediate purification.

  • Reduces solvent waste.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

  • Amide coupling : Tubular reactor with residence time of 30 minutes at 25°C.

  • Thioetherification : Packed-bed reactor filled with immobilized K₂CO₃, achieving 85% conversion per pass.

Purification Strategies

  • Crystallization : Ethanol/water (7:3) system recovers product with >99% purity.

  • Chromatography : Reserved for final polishing using reverse-phase C18 columns.

Analytical Validation and Quality Control

HPLC Conditions :

  • Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient: 20–95% B over 15 minutes.

  • Retention Time: 8.2 minutes.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 4H, Ar-H), 6.75 (d, J = 3.2 Hz, 1H, furan-H), 4.55 (s, 2H, CH₂S), 2.50 (s, 6H, CH₃).

  • HRMS : m/z [M+H]⁺ calcd. for C₂₀H₁₉ClN₃O₂S: 408.0889; found: 408.0892 .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

The compound shares structural similarities with derivatives reported in (e.g., compounds 7c–7f), which feature oxadiazole and thiazole rings instead of furan and pyrimidine. Key differences include:

  • Heterocycle Type: The target compound’s furan and pyrimidine rings may confer distinct electronic properties compared to the oxadiazole/thiazole systems in 7c–7f.
  • Substituent Effects : The 2-chlorobenzyl group in the target compound likely enhances lipophilicity compared to the methylphenyl groups in 7c–7f, impacting membrane permeability and metabolic stability .

Sulfanyl-Linked Derivatives

The sulfanyl-methyl bridge in the target compound is analogous to the sulfanyl-propanamide linkers in 7c–7f. However, the shorter methyl chain in the target may reduce conformational flexibility, possibly improving target binding specificity .

Pyrimidine-Containing Analogues

describes a pyrimidine derivative with a sulfanyl-chlorobenzyl group but incorporates a carboxylic acid instead of a furan-carboxamide. The carboxylic acid group increases hydrophilicity, suggesting the target compound may exhibit reduced aqueous solubility but enhanced bioavailability due to its amide group .

Comparative Physicochemical Properties

The table below compares theoretical properties of the target compound with experimental data from :

Property Target Compound (Theoretical) 7c–7f (Experimental)
Molecular Formula C₂₁H₂₁ClN₃O₂S C₁₆H₁₇N₅O₂S₂–C₁₇H₁₉N₅O₂S₂
Molecular Weight (g/mol) ~414.9 375–389
Melting Point (°C) Not reported 134–178
Key Functional Groups Furan, pyrimidine, sulfanyl, chlorobenzyl Oxadiazole, thiazole, sulfanyl, methylphenyl

Notes:

  • The target’s higher molecular weight and chlorobenzyl group suggest greater lipophilicity (clogP ~3.5–4.0) compared to 7c–7f (clogP ~2.5–3.0).
  • Melting points for 7c–7f correlate with their crystalline packing efficiency, which may differ for the target due to bulkier substituents .

Biological Activity

N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a furan ring, a chlorobenzyl group, and a pyrimidine derivative. Its molecular formula is C22H21ClN6O2SC_{22}H_{21}ClN_6O_2S with a molecular weight of approximately 501.0 g/mol.

Structural Representation

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC22H21ClN6O2S
Molecular Weight501.0 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. One study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for different strains .

Mechanism of Action:
The compound appears to inhibit protein synthesis and disrupt nucleic acid production in bacteria, leading to bactericidal effects. In vitro studies have shown that it can effectively reduce biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, which are notorious for their resistance to conventional antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

Case Study:
In a recent study involving human cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects. The structure-activity relationship (SAR) analysis revealed that modifications on the pyrimidine ring could enhance its activity against specific cancer types.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Structural ComponentInfluence on Activity
Chlorobenzyl GroupEnhances lipophilicity and cellular uptake
Furan RingContributes to antimicrobial activity
Pyrimidine DerivativeEssential for receptor binding and activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes and critical reaction conditions for synthesizing N-(2-chlorobenzyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide?

  • Methodology :

  • Step 1 : Coupling of the furan-2-carboxamide core with 2-chlorobenzylamine via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HCl) in anhydrous DMF at 0–5°C .
  • Step 2 : Thioether linkage formation between the furan methyl group and the 4,6-dimethylpyrimidin-2-yl sulfanyl moiety. This requires activation with a thiophile (e.g., NaH) in THF under nitrogen .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by 1H^1H-NMR and LC-MS to confirm intermediate structures .
    • Critical Factors : Temperature control during exothermic reactions, inert atmosphere for sulfur nucleophiles, and rigorous drying of solvents to prevent hydrolysis.

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Analytical Workflow :

  • Spectroscopy : 1H^1H- and 13C^13C-NMR to verify substituent positions and stereochemistry. Discrepancies in aromatic proton splitting patterns may indicate impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and rule out adducts .
  • Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect byproducts from incomplete coupling reactions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Approach :

  • Crystal Growth : Slow evaporation of a saturated DMSO/ethanol solution at 4°C to obtain single crystals suitable for X-ray diffraction .
  • Refinement : Use SHELXL for structure solution, applying restraints for disordered regions (e.g., chlorobenzyl group) and validating with R-factor convergence (<5%) .
  • Ambiguity Resolution : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized models to identify deviations caused by crystal packing forces .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in bioactivity studies?

  • Methodology :

  • Analog Synthesis : Systematic modification of substituents (e.g., pyrimidine methyl groups, chlorobenzyl position) to assess impact on target binding .
  • Biological Assays : In vitro enzyme inhibition assays (e.g., kinase profiling) with IC50_{50} determination. Cross-validate with molecular docking (AutoDock Vina) to map interactions with active sites .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity trends .

Q. How should researchers address contradictions between spectroscopic and computational data?

  • Resolution Workflow :

  • Re-examine Assumptions : Verify solvent effects in NMR (e.g., DMSO-d6_6 shifting hydroxyl protons) and compare with gas-phase DFT calculations .
  • Experimental Replication : Repeat XRD or 2D NOESY to confirm spatial arrangements conflicting with predicted conformers .
  • Error Analysis : Calculate confidence intervals for spectral integration (NMR) and docking scores to quantify uncertainty .

Q. What experimental designs are optimal for stability studies under physiological conditions?

  • Protocol :

  • Stress Testing : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 2.0), and liver microsomes at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours .
  • Degradation Pathways : Identify metabolites (e.g., sulfoxide formation via oxidation) using MS/MS fragmentation patterns .
  • Stabilization : Co-solvents (e.g., cyclodextrins) or prodrug strategies to enhance half-life in aqueous media .

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